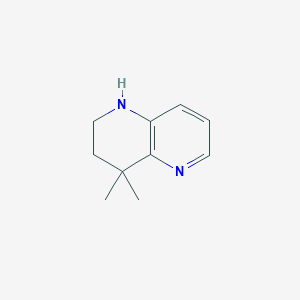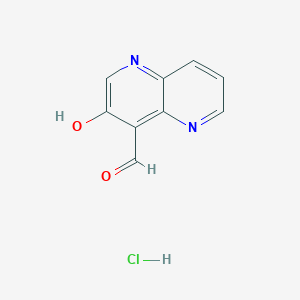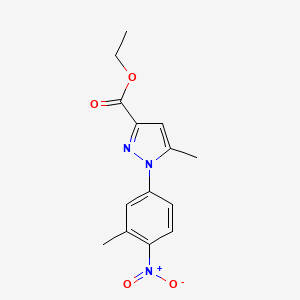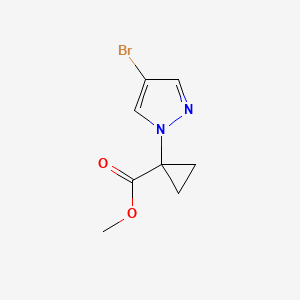![molecular formula C9H12O3 B6298836 (2-Oxospiro[3.3]heptan-6-yl) acetate CAS No. 2288710-32-5](/img/structure/B6298836.png)
(2-Oxospiro[3.3]heptan-6-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Oxospiro[3.3]heptan-6-yl) acetate” is a chemical compound with the molecular formula C9H12O3 . It has gained attention in recent years because of its unique physical and chemical properties, which are relevant to many scientific experiments.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 168.19 g/mol . Its density is predicted to be 1.18±0.1 g/cm3, and its boiling point is predicted to be 259.9±40.0 °C .Mécanisme D'action
The exact mechanism of action of (2-OSA) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as lipoxygenase, which are involved in the production of inflammatory mediators. In addition, (2-OSA) has been shown to possess antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
(2-OSA) has been found to possess a variety of biochemical and physiological effects. It has been found to possess antifungal, antimicrobial, anti-inflammatory, and antioxidant properties. In addition, it has been found to possess potential anti-cancer activity, as well as the ability to reduce the symptoms of skin diseases such as psoriasis and eczema.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-OSA) for lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has a wide range of potential applications in the pharmaceutical, food, cosmetic, and agricultural industries. The main limitation of (2-OSA) is that its exact mechanism of action is not fully understood.
Orientations Futures
Future research should focus on further understanding the exact mechanism of action of (2-OSA) and exploring its potential applications in the pharmaceutical, food, cosmetic, and agricultural industries. In addition, research should focus on exploring the potential of (2-OSA) as an anti-cancer agent and in the treatment of skin diseases such as psoriasis and eczema. Additionally, research should focus on investigating the potential synergistic effects of (2-OSA) with other compounds. Finally, research should focus on the potential toxicity of (2-OSA) and its potential interactions with other drugs.
Méthodes De Synthèse
(2-OSA) can be synthesized from the oxidation of spiroketal. Spiroketal is a cyclic dicarboxylic acid that is derived from the oxidation of cyclic ketones. The oxidation of spiroketal is typically carried out using a combination of chromium(VI) oxide, sulfuric acid, and hydrogen peroxide. The reaction is carried out at temperatures ranging from 40-50°C and results in the formation of (2-OSA).
Applications De Recherche Scientifique
(2-OSA) has been studied extensively for its potential applications in the pharmaceutical, food, cosmetic, and agricultural industries. It has been shown to possess antifungal, antimicrobial, anti-inflammatory, and antioxidant properties. In addition, it has been found to have potential applications in cancer therapy, as well as in the treatment of skin diseases such as psoriasis and eczema.
Propriétés
IUPAC Name |
(2-oxospiro[3.3]heptan-6-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(10)12-8-4-9(5-8)2-7(11)3-9/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAWCAVNIKMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C1)CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)





![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)



